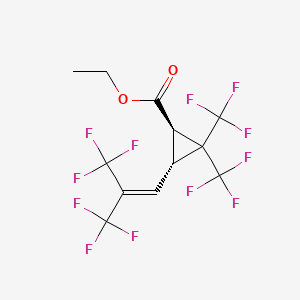
1-Methoxydodeca-1,3,5,7,9-pentaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxydodeca-1,3,5,7,9-pentaene is an organic compound characterized by a linear chain of twelve carbon atoms with alternating double bonds and a methoxy group attached to the first carbon atom. This compound belongs to the class of polyenes, which are known for their conjugated systems of double bonds that can exhibit unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxydodeca-1,3,5,7,9-pentaene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3,5,7,9-decapentaene and methanol.
Methoxylation Reaction: The key step involves the methoxylation of 1,3,5,7,9-decapentaene. This can be achieved by reacting the polyene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under controlled temperature and pressure conditions.
Purification: The resulting product is then purified using techniques such as distillation or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Methoxydodeca-1,3,5,7,9-pentaene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a saturated hydrocarbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes.
Aplicaciones Científicas De Investigación
1-Methoxydodeca-1,3,5,7,9-pentaene has several scientific research applications, including:
Chemistry: It serves as a model compound for studying conjugated systems and their reactivity.
Biology: The compound can be used to investigate the interactions of polyenes with biological membranes and proteins.
Medicine: Research into its potential therapeutic properties, such as antioxidant or anti-inflammatory effects, is ongoing.
Industry: It can be utilized in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 1-Methoxydodeca-1,3,5,7,9-pentaene involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to various effects, such as:
Electron Transfer: The compound can participate in electron transfer reactions due to its conjugated system.
Binding to Proteins: It can bind to specific proteins, altering their function and activity.
Membrane Interaction: The compound can integrate into biological membranes, affecting their fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
1-Methoxydodeca-1,3,5,7,9-pentaene can be compared to other polyenes, such as:
1,3,5,7,9-Decapentaene: Lacks the methoxy group and has different reactivity and properties.
1-Methoxydeca-1,3,5,7,9-pentaene: Similar structure but with a shorter carbon chain.
1-Methoxytetra-1,3,5,7-pentaene: Another polyene with a different chain length and methoxy substitution.
Uniqueness
The uniqueness of this compound lies in its specific combination of a long conjugated carbon chain and a methoxy group, which imparts distinct chemical and physical properties compared to other polyenes.
Propiedades
Número CAS |
111427-53-3 |
|---|---|
Fórmula molecular |
C13H18O |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
1-methoxydodeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C13H18O/c1-3-4-5-6-7-8-9-10-11-12-13-14-2/h4-13H,3H2,1-2H3 |
Clave InChI |
PNDQMTHVYOUHCS-UHFFFAOYSA-N |
SMILES canónico |
CCC=CC=CC=CC=CC=COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4'-bipyridin-1-ium](/img/structure/B14325992.png)








![Ethyl 2-(3-cyanopropyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylate](/img/structure/B14326058.png)
![Ethanol, 2-[2-[2-(2-hydroxyethoxy)ethoxy]phenoxy]-](/img/structure/B14326061.png)
![Phenol, 2-[1-(4-hydroxyphenyl)butyl]-](/img/structure/B14326072.png)
![6,8-Dioxabicyclo[3.2.1]octan-4-one](/img/structure/B14326085.png)

